1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine is a compound with the molecular formula B₃H₉N₆. This compound is part of the borazine family, often referred to as “inorganic benzene” due to its structural similarity to benzene . It is a colorless liquid under ambient conditions and has significant applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine typically involves the reaction of diborane with ammonia . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve the use of chemical vapor deposition techniques, which allow for the preparation of high-purity borazine derivatives .
Analyse Chemischer Reaktionen
1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of boron nitride.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include diborane, ammonia, and various oxidizing and reducing agents. The major products formed from these reactions include boron nitride and other borazine derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine involves its interaction with molecular targets and pathways within a system. For instance, in the synthesis of boron nitride, the compound undergoes a series of condensation reactions, leading to the formation of a stable, processable material . The molecular targets and pathways involved in its biological applications are still under investigation, with a focus on its potential interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine can be compared with other similar compounds such as:
Hexamethylborazine: This compound has similar structural features but includes methyl groups, affecting its chemical properties and uses.
2,4,6-Tricyano-1,3,5-triazine: Another related compound, used in the synthesis of carbon nitrides.
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, from material science to potential medical uses .
Eigenschaften
CAS-Nummer |
18464-83-0 |
---|---|
Molekularformel |
B3H9N6 |
Molekulargewicht |
125.6 g/mol |
IUPAC-Name |
1,3,5,2,4,6-triazatriborinane-2,4,6-triamine |
InChI |
InChI=1S/B3H9N6/c4-1-7-2(5)9-3(6)8-1/h7-9H,4-6H2 |
InChI-Schlüssel |
PKEWQRPIQMJALU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(NB(NB(N1)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.